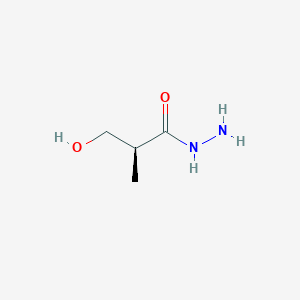

(2S)-3-hydroxy-2-methylpropanehydrazide

Description

(2S)-3-hydroxy-2-methylpropanehydrazide is a chiral hydrazide derivative characterized by a hydroxy group at position 3, a methyl group at position 2, and a hydrazide (-CONHNH₂) functional group. Its molecular formula is C₃H₉ClN₂O₂, with a molecular weight of 140.57 g/mol (CAS: EN300-37455155) . The (2S) stereochemistry indicates its specific spatial configuration, which is critical for interactions in biological or synthetic systems. This compound is primarily used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds like thiazolidinones or pyridazinones .

Properties

IUPAC Name |

(2S)-3-hydroxy-2-methylpropanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-3(2-7)4(8)6-5/h3,7H,2,5H2,1H3,(H,6,8)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDRUBOGWMQXPM-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-hydroxy-2-methylpropanehydrazide typically involves the reaction of 3-hydroxy-2-methylpropanoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves:

Starting Materials: 3-hydroxy-2-methylpropanoic acid and hydrazine.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure (2S)-3-hydroxy-2-methylpropanehydrazide.

Industrial Production Methods

Industrial production of (2S)-3-hydroxy-2-methylpropanehydrazide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated purification systems to handle large quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-hydroxy-2-methylpropanehydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different hydrazide derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-oxo-2-methylpropanehydrazide, while reduction could produce 2-methylpropanehydrazide derivatives.

Scientific Research Applications

(2S)-3-hydroxy-2-methylpropanehydrazide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-hydroxy-2-methylpropanehydrazide involves its interaction with specific molecular targets. The hydroxyl and hydrazide groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize (2S)-3-hydroxy-2-methylpropanehydrazide, we analyze its structural and functional analogs:

Hydrazide Derivatives

(2S)-2-(Benzoylamino)-3-methylbutyric acid hydrazide (Compound 3) Molecular formula: C₁₃H₁₇N₃O₂ Key features: Benzoylamino substituent, methyl group, and hydrazide moiety. Comparison: The benzoylamino group enhances aromatic interactions but reduces solubility in polar solvents compared to the simpler hydroxy-methyl substituents in (2S)-3-hydroxy-2-methylpropanehydrazide.

4-[(2-Methylhydrazin-1-yl)methyl]-N-(propan-2-yl)benzamide (T3D4711) Molecular formula: C₁₃H₂₀N₃O Key features: Methylhydrazine-linked benzamide scaffold. Comparison: The aromatic benzamide core increases lipophilicity, favoring membrane permeability, while (2S)-3-hydroxy-2-methylpropanehydrazide’s aliphatic hydroxy group improves aqueous solubility.

Parent Acid and Derivatives

(2S)-3-Hydroxy-2-methylpropanoic Acid Molecular formula: C₄H₈O₃ Key features: Carboxylic acid analog of the hydrazide. Applications: Metabolic intermediate in valine catabolism . Comparison: The hydrazide derivative replaces the carboxylic acid (-COOH) with a hydrazide (-CONHNH₂), enhancing nucleophilicity for condensation reactions (e.g., forming Schiff bases or heterocycles).

Comparative Data Table

Research Findings and Functional Insights

- Synthetic Utility: (2S)-3-hydroxy-2-methylpropanehydrazide’s hydrazide group facilitates nucleophilic attacks in cyclocondensation reactions, similar to methods used for pyridazinones (e.g., reacting with ketones or aldehydes) .

- Biological Relevance : Unlike its parent acid, which participates in metabolic pathways, the hydrazide derivative is synthetically tailored for drug discovery, emphasizing its role as a scaffold rather than a bioactive molecule .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.